Flufenpyr-ethyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUAYCRATWAJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034618 | |
| Record name | Flufenpyr-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188489-07-8 | |
| Record name | Flufenpyr-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188489-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenpyr-ethyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188489078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenpyr-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENPYR-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEE6QKB5MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Herbicidal Action
Target Site Elucidation: Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition
The primary target site of flufenpyr-ethyl within the plant cell is the enzyme protoporphyrinogen oxidase (PPO), also known as Protox. pioneer.comepa.gov This enzyme is critical for the biosynthesis of both chlorophylls (B1240455) and hemes. epa.govresearchgate.net this compound is classified as a light-dependent peroxidizing herbicide (LDPH) due to its photo-toxic mode of action. regulations.gov
Specific Inhibition of Protoporphyrinogen IX to Protoporphyrin IX Conversion
Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX). pioneer.com this compound acts as a potent inhibitor of this specific enzymatic step. ebi.ac.uknih.gov By blocking the PPO enzyme, this compound prevents the conversion of Proto IX-gen to Proto IX, leading to an accumulation of the substrate, Proto IX-gen, within the cell. pioneer.comnih.gov
Disruption of Chlorophyll (B73375) Biosynthetic Pathway Intermediates
The inhibition of PPO by this compound causes a significant disruption in the chlorophyll biosynthetic pathway. epa.gov The accumulation of protoporphyrinogen IX, which is normally a tightly regulated intermediate, is a key consequence. epa.govebi.ac.uk This buildup of Proto IX-gen, a photosensitizing compound, is central to the herbicidal effects that follow. epo.org
Physiological and Biochemical Consequences of PPO Inhibition
The enzymatic blockage by this compound sets off a cascade of damaging physiological and biochemical events within the plant cell, particularly in the presence of light.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
The excess protoporphyrinogen IX that accumulates due to PPO inhibition leaks from its normal location within the plastid into the cytoplasm. Here, it is rapidly oxidized by other enzymes to protoporphyrin IX. This abnormally located Proto IX, in the presence of light and oxygen, becomes a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). pioneer.comgoogle.com The overproduction of these ROS leads to severe oxidative stress within the cell. mdpi.comresearchgate.net
Singlet Oxygen Accumulation and Cellular Component Breakdown
The accumulation of singlet oxygen is a direct result of the photosensitizing action of protoporphyrin IX. pioneer.com Singlet oxygen is extremely destructive and rapidly attacks and oxidizes vital cellular components, including lipids and proteins. This leads to a widespread breakdown of cellular structures. pioneer.com
Inhibition of Photosynthesis and Chloroplast Pigment Bleaching
This compound's herbicidal activity stems from its function as a protoporphyrinogen oxidase (PPO) inhibitor. wikipedia.orgherts.ac.ukwikipedia.orgwikipedia.org The primary action is the blockage of the PPO enzyme, which is critical in the tetrapyrrole biosynthesis pathway responsible for producing both chlorophyll and heme. wikipedia.orguni.luuni.lu This enzyme catalyzes the oxidation of protoporphyrinogen IX into protoporphyrin IX. wikipedia.orguni.lu
The inhibition of PPO by this compound leads to a cascade of cytotoxic events:
Accumulation of Protoporphyrinogen IX : The blockage of the PPO enzyme causes its substrate, protoporphyrinogen IX, to build up within the plant cells. uni.lu This colorless precursor, unable to be converted, subsequently leaks from the chloroplast into the cytoplasm. uni.lu
Formation of Photosensitive Protoporphyrin IX : In the cytoplasm, the accumulated protoporphyrinogen IX is rapidly oxidized into protoporphyrin IX. uni.lu
Generation of Reactive Oxygen Species : Protoporphyrin IX is a potent photosensitizer. uni.lu When exposed to light and oxygen, it triggers the formation of highly destructive singlet oxygen (¹O₂). wikipedia.orguni.lu
Membrane Peroxidation and Destruction : The generated singlet oxygen initiates rapid lipid peroxidation, causing catastrophic damage to cellular membranes, including those of the chloroplasts and the plasma membrane. wikipedia.orguni.lu This destruction of membranes leads to a loss of cellular integrity and uncontrolled leakage of cell contents. wikipedia.orgwikipedia.org
Pigment Bleaching and Photosynthesis Inhibition : The degradation of the chloroplast membrane, combined with the direct photo-destruction of chlorophyll by singlet oxygen, results in the visible whitening or "bleaching" of plant tissues. wikipedia.orgsigmaaldrich.com The extensive damage to chloroplasts, the site of photosynthesis, along with the destruction of chlorophyll, halts the plant's ability to produce energy, leading to cell death. wikipedia.org The resulting symptoms on susceptible plants are rapid chlorosis (yellowing), followed by desiccation and necrosis (browning of tissue). wikipedia.org
Comparative Analysis of this compound's Mechanism within PPO-Inhibitor Class
This compound is part of a larger group of herbicides known as PPO inhibitors, also classified as HRAC Group E or WSSA Group 14. uni.luuni-frankfurt.deuni.lu
Shared Mode of Action The fundamental mechanism of action is consistent across all PPO-inhibiting herbicides. They all target and inhibit the PPO enzyme, setting off the same lethal sequence of protoporphyrinogen IX accumulation, light-dependent membrane peroxidation via singlet oxygen, and ultimately, cell death. wikipedia.orguni.luwikidata.org This shared pathway results in the characteristic contact herbicide symptoms of rapid bleaching, chlorosis, and necrosis on susceptible plant foliage. wikipedia.org
Chemical Diversity and Differential Effects Despite the common mode of action, the PPO-inhibitor class is chemically diverse, encompassing numerous families. This compound is classified within the pyridazinone family. wikipedia.orguni.lu Other prominent families include the diphenylethers, N-phenylphthalimides, triazolinones, and phenylpyrazoles.
This structural variety is a key factor behind the differences observed in their herbicidal profiles. Variations in chemical structure can influence a herbicide's:
Spectrum of Activity : The effectiveness against different weed species can vary significantly between PPO inhibitors.
Crop Selectivity : Structural differences affect how well a crop plant can metabolize and tolerate the herbicide.
Application Method : Some PPO inhibitors are effective primarily when applied to foliage with limited movement within the plant, while others possess soil activity and can be taken up by roots. wikipedia.org
For instance, a study screening various PPO inhibitors for the control of the aquatic weed Hydrilla found that lactofen (B128664) and oxyfluorfen (B1678082) demonstrated the highest activity, whereas this compound showed moderate effectiveness. In the same study, pyraflufen-ethyl, another PPO inhibitor, had no effect at the tested concentrations. These differences highlight that while the primary target is identical, factors such as uptake, translocation, and metabolism in the target plant, as well as potential subtle variations in the enzyme binding site across species, contribute to the distinct performance characteristics of each herbicide within the class.
Below is a table comparing several chemical families within the PPO-inhibitor class.
| Chemical Family | Representative Active Ingredient(s) | Key Characteristics |
| Pyridazinone | This compound | Belongs to a distinct chemical class within PPO inhibitors. |
| Diphenylether | Acifluorfen, Fomesafen (B1673529), Lactofen, Oxyfluorfen | One of the first widely used families of PPO inhibitors. wikipedia.org |
| N-phenylphthalimide | Flumioxazin | Known for providing both contact and residual weed control. |
| Triazolinone | Carfentrazone-ethyl, Sulfentrazone | Includes herbicides with rapid foliar contact activity. |
| Phenylpyrazole | Pyraflufen-ethyl | Primarily used for post-emergence control of broadleaf weeds. |
Metabolic Fate and Biotransformation Studies
In Vivo Metabolism and Disposition
Studies in mammalian systems, such as rats and mice, demonstrate that Flufenpyr-ethyl is readily absorbed and extensively metabolized, with its byproducts being efficiently cleared from the body.
Excretion Pathways and Rates in Mammalian Models (e.g., rats, mice)
Following oral administration, this compound and its metabolites are primarily excreted from the body through urine and feces. nih.gov The elimination is rapid and nearly complete within a week of administration. uni.lu
In studies using radiolabeled this compound, the total recovery of the administered dose within seven days is high, ranging from 92.6% to 97.5% in rats and mice. nih.govuni.lu The primary routes of elimination are via the urine and feces. nih.gov
In rats, the distribution between these two pathways is relatively even, with 47.2% to 55.5% of the dose excreted in urine and 42.0% to 46.0% in feces. nih.govuni.lu Mice, however, show a greater preference for the urinary excretion route. nih.gov Studies show that in mice, 59.9% to 69.7% of the administered dose is found in the urine, while 26.7% to 32.7% is eliminated through feces. nih.govuni.lu No significant sex-related differences in the excretion patterns have been observed in either species. nih.gov
Table 1: Cumulative Excretion of ¹⁴C-Residues in Rats and Mice (% of Administered Dose)
| Species | Sex | Urine | Feces | Total Recovery (7 days) |
|---|---|---|---|---|
| Rat | Male | 47.2% | 46.0% | 93.2% |
| Rat | Female | 55.5% | 42.0% | 97.5% |
| Mouse | Male | 69.7% | 26.7% | 96.4% |
| Mouse | Female | 59.9% | 32.7% | 92.6% |
Data sourced from studies on the metabolism of [Phenyl-¹⁴C]this compound. nih.govuni.lu
Metabolic studies in rats have confirmed that there is no detectable excretion of radiolabeled carbon from this compound via expired air. nih.gov The amount eliminated through this pathway was found to be less than 0.01%, indicating it is not a route of excretion for this compound. herts.ac.uk
Major Metabolites Identification
The biotransformation of this compound in the body follows two main pathways, leading to the formation of key metabolites. nih.govherts.ac.uk
The principal metabolic reaction for this compound is the cleavage of its ethyl ester group. herts.ac.ukherts.ac.uk This hydrolysis results in the formation of its major metabolite, [2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trfluoro-methyl-1,6-dihydropyridazin-1-yl)phenoxy]acetic acid, commonly known as S-3153 acid. nih.govherts.ac.uk This acidic metabolite is the primary form found in both urine and feces and accounts for the vast majority of the administered dose that is metabolized. nih.govherts.ac.uk In vitro studies have shown that this transformation occurs rapidly in the presence of intestinal contents, blood, and liver S9 fractions. nih.govuni.lu
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 3083546 |
| S-3153 Acid | 3083547 |
Ether Cleavage Products
A minor metabolic reaction for this compound is the cleavage of the ether linkage between the phenyl group and the carboxymethyl group. govinfo.gov This process contributes to the breakdown of the parent compound into smaller, more polar molecules that can be more easily excreted from the body. Studies have confirmed that ether cleavage is one of the metabolic pathways for this compound in rats and mice. nih.gov
In Vitro Metabolism Investigations
To further elucidate the metabolic pathways of this compound, studies have been conducted using various tissue fractions and gastrointestinal contents outside of a living organism.
Enzymatic Biotransformation in Mammalian Tissue Fractions (e.g., liver S9, microsomes)
In vitro studies using rat liver S9 fractions, which are post-mitochondrial supernatants containing a variety of metabolic enzymes, have been instrumental in understanding the metabolism of this compound. nih.gov These studies have shown that the primary metabolic pathway is the cleavage of the ester linkage, leading to the formation of its major metabolite, S-3153 acid. nih.govepa.gov This metabolite was detected as the major product in the presence of liver S9 fractions. nih.gov The use of liver S9 and microsomes is a standard approach for assessing the in vitro metabolism of drug candidates and other chemical compounds. thermofisher.com
Role of Gastrointestinal Contents in Initial Metabolism
The initial metabolism of this compound is significantly influenced by the contents of the gastrointestinal tract. In vitro examinations revealed that the parent compound is rapidly metabolized through ester cleavage in the presence of intestinal contents. nih.gov A small amount of metabolism was also observed in the presence of stomach contents. nih.gov The major metabolite formed in the presence of intestinal contents was S-3153 acid. nih.gov This indicates that significant breakdown of this compound begins in the gut before it is even absorbed into the bloodstream.
Identification of Metabolic Enzymes Involved (e.g., Cytochrome P450, UDP-glucuronosyltransferase)
The metabolism of this compound involves several key enzymatic reactions. A major pathway is the hydroxylation of the methyl group on the C5 position of the pyridazine (B1198779) ring. nih.gov This reaction is often catalyzed by Cytochrome P450 (CYP) enzymes. jst.go.jpresearchgate.net Following this initial oxidation, the resulting hydroxylated metabolite can undergo further conjugation reactions.
Another critical step is the cleavage of the ester linkage, a reaction that can be carried out by various esterases present in tissues and blood. nih.govepa.gov Furthermore, in vitro metabolism studies often utilize combinations of assessments, including those with cytochrome P450 expressed in microsomes, to analyze metabolic characteristics. jst.go.jpresearchgate.net While not explicitly detailed for this compound in the provided information, UDP-glucuronosyltransferases (UGTs) are a major family of enzymes responsible for the glucuronidation of drugs and other xenobiotics, often following initial oxidation by CYPs. nih.govoptibrium.com
Species- and Sex-Related Differences in Metabolism
Studies comparing the metabolism of this compound in rats and mice have been conducted to identify any significant differences between species or sexes. nih.gov The metabolism of this compound in rats and mice was found to be similar, with no marked species- or sex-related differences in the rate of elimination or metabolite profiles. nih.gov However, a relatively higher excretion of the radiolabeled compound into the urine of mice was observed compared to that in rats. nih.gov No sex-related differences were observed in the elimination, tissue distribution, or metabolite profiles in either species. nih.gov This suggests a consistent metabolic processing of this compound across these two species and between males and females. nih.gov
Predictive Metabolism and Disposition Modeling
Predictive modeling has become an essential tool in understanding the metabolic fate of chemical compounds. By simulating biological processes, these models can forecast the absorption, distribution, metabolism, and excretion (ADME) of substances like this compound in biological systems. This approach allows for a more dynamic and comprehensive assessment than traditional studies alone.
In silico physiologically-based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach used to predict the metabolic characteristics of this compound. nih.govwikipedia.orgthegoodscentscompany.com PBPK models are mathematical representations of an organism, comprising various tissue and organ compartments connected by blood flow. These models integrate data on the compound's physicochemical properties with physiological and anatomical parameters of the species being studied. herts.ac.uk
For this compound, PBPK modeling serves to predict its pharmacokinetic profile, which is crucial for understanding its behavior in the body. nih.govwikipedia.org The development of a PBPK model requires extensive input data, including in vitro metabolic data and in vivo pharmacokinetic data for initial validation. uni.lu The models can then be used to analyze and predict species- and sex-related differences in metabolism, tissue distribution, and the potential for toxic metabolite formation and elimination. nih.govwikipedia.orgsigmaaldrich.com This predictive capability is a key component in assessing potential human health risks based on animal studies. nih.govwikipedia.orgthegoodscentscompany.com
A comprehensive understanding of this compound's metabolism is best achieved by integrating findings from in vivo, in vitro, and in silico studies. nih.govwikipedia.orgthegoodscentscompany.com This combined assessment method provides a more complete picture than any single approach could offer, leveraging the strengths of each to build a robust metabolic profile. nih.govwikipedia.org
In Vivo Studies: In vivo research in rats and mice forms the foundation of the metabolic assessment. nih.gov These studies have shown that after oral administration, this compound is extensively metabolized and rapidly eliminated from the body. nih.govnih.gov The primary metabolic pathway involves the cleavage of the ester linkage to form its major metabolite, S-3153 acid, which is then excreted in both urine and feces. sigmaaldrich.comnih.govnih.gov Other observed metabolic reactions include hydroxylation of the methyl group on the pyridazine ring. nih.gov These animal studies provide critical data on excretion patterns and identify the major metabolites under real-world biological conditions. nih.govnih.gov
In Vitro Studies: In vitro experiments complement the in vivo data by elucidating specific metabolic processes. Studies using stomach and intestinal contents, as well as blood and liver S9 fractions from rats, have confirmed that this compound is rapidly metabolized to S-3153 acid. nih.govnih.gov The use of specific cellular components, such as microsomes expressing cytochrome P450 enzymes, allows for the identification of the specific enzymes responsible for the biotransformation of this compound. nih.govwikipedia.orgthegoodscentscompany.com This method is also sensitive enough to detect minor metabolites that might not be found in traditional in vivo studies. nih.govwikipedia.orgthegoodscentscompany.com
In Silico Modeling: The in silico PBPK model integrates the data gathered from both in vivo (e.g., excretion rates, major metabolites) and in vitro (e.g., enzymatic reaction kinetics) investigations. nih.govwikipedia.orgherts.ac.uk By combining these datasets, the model can simulate the complete pharmacokinetic profile of this compound and its metabolites. This integrated approach allows for a deeper analysis of species- and sex-related differences in metabolism and disposition, ultimately contributing to a more thorough risk assessment. nih.govwikipedia.orgthegoodscentscompany.com
The following table summarizes the contributions of each methodological approach to the comprehensive assessment of this compound:
| Methodology | Contribution to Metabolic Assessment of this compound | Key Findings | References |
| In Vivo | Establishes the overall metabolic fate, excretion pathways, and major metabolites in a whole-organism context. | Rapid excretion in urine and feces; identification of S-3153 acid as the major metabolite. | sigmaaldrich.comnih.govnih.gov |
| In Vitro | Identifies specific metabolic pathways, enzymes (e.g., Cytochrome P450), and reaction rates in controlled environments. | Confirmed rapid metabolism to S-3153 acid in liver and intestinal fractions; allows for detection of minor metabolites. | nih.govwikipedia.orgnih.govnih.gov |
| In Silico | Integrates in vivo and in vitro data to create predictive models of pharmacokinetic behavior. | Used to predict metabolic characteristics and analyze species- and sex-related differences. | nih.govwikipedia.orgthegoodscentscompany.comherts.ac.uk |
Ecotoxicological Profile and Environmental Dynamics
Environmental Fate and Degradation Pathways
The behavior of flufenpyr-ethyl in the environment is characterized by rapid degradation in soil, which influences its mobility and potential to leach into groundwater.
Environmental fate data indicate that this compound metabolizes quickly in soil under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov The primary pathway of degradation involves the cleavage of the ester linkage to form its major metabolite, S-3153-acid. nih.gov
In aerobic soil metabolism studies, several major metabolites have been identified. The formation of these degradates is a key factor in the environmental persistence and potential impact of the parent compound. nih.gov The major metabolites include:
S-3153-acid : Found at a maximum of 84% of the applied dose. nih.gov
S-3153-1-OH : Reaching a maximum of 14% of the applied dose. nih.gov
S-3153-1-OCH3 : Detected at a maximum of 53% of the applied dose. nih.gov
S-3153-1-OCH3-5'-CHzOH : Observed at a maximum of 17.7% of the applied dose. nih.gov
The primary routes for the dissipation of this compound in the environment are degradation and mineralization. These processes are considered more significant and occur more rapidly than other potential dissipation pathways, such as leaching. nih.gov This rapid degradation is a crucial factor in reducing the amount of the parent compound that might otherwise move through the soil profile. nih.gov
Based on its estimated organic carbon partition coefficient (Koc) from adsorption/desorption studies, this compound is considered to have some potential for leaching. nih.gov However, the likelihood of the parent compound leaching into groundwater is significantly diminished by its rapid degradation and mineralization in soil. nih.gov These dissipation processes effectively reduce the concentration of this compound available for downward movement. nih.gov
In contrast to the parent compound, key metabolites of this compound exhibit greater mobility and, consequently, a higher potential for groundwater contamination. nih.gov The two major metabolites, S-3153-acid and S-3153-1-OH , are more mobile and possess a greater ability to reach groundwater than this compound. nih.gov Modeling results using the Screening Concentration in Ground Water (SCI-GROW) model indicate that S-3153-acid, in particular, could reach groundwater at higher concentrations than the parent herbicide. nih.gov
Aquatic Ecotoxicity
The potential impact of a herbicide on non-target aquatic organisms is a key component of its ecotoxicological assessment. For this compound, this includes its effects on primary producers like algae.
This compound is classified as very toxic to aquatic life. massbank.eu Studies on the non-target aquatic plant, the green algae Pseudokirchneriella subcapitata, have determined a 72-hour EC₅₀ (the concentration causing a 50% effect on growth) to be 0.012 milligrams per liter. massbank.eunih.gov This result indicates a moderate level of toxicity to this algal species. nih.gov
Impact on Aquatic Invertebrates (e.g., Daphnia)
This compound is classified as moderately toxic to the aquatic invertebrate Daphnia magna. herts.ac.uk Studies on the acute toxicity to Daphnia sp. are conducted following guidelines such as OECD 202, which measures the immobilization of the organisms after a short exposure period. ibacon.com Chronic toxicity is assessed through reproduction tests, like the OECD 211 Daphnia magna Reproduction Test, which evaluates the impact on offspring production over a longer duration. herts.ac.ukibacon.com
The acute toxicity to Daphnia magna is characterized by a 48-hour EC₅₀ value, which is the concentration causing an effect in 50% of the test population. For this compound, this has been determined to be moderate. herts.ac.uk The chronic toxicity, measured over a 21-day period, is indicated by the No-Observed-Effect-Concentration (NOEC), which for this compound is 0.146 mg/L in temperate freshwater conditions for Daphnia magna. herts.ac.uk
**Table 1: Ecotoxicity of this compound to *Daphnia magna***
| Endpoint | Duration | Value | Classification | Source |
|---|---|---|---|---|
| Acute EC₅₀ | 48 hours | Not Specified | Moderate | herts.ac.uk |
| Chronic NOEC | 21 days | 0.146 mg/L | Moderate | herts.ac.uk |
Fish Acute and Chronic Ecotoxicity
The ecotoxicity of this compound to fish is categorized as moderate for both acute and chronic exposure scenarios. herts.ac.uk Acute toxicity is typically determined through a 96-hour study that establishes the LC₅₀, the concentration lethal to 50% of the test fish population. herts.ac.uk Chronic effects are evaluated over a longer period, such as a 21-day study, to determine the NOEC for endpoints like growth and reproduction. herts.ac.ukherts.ac.uk
Table 2: Aquatic Ecotoxicity Classification for this compound
| Organism Group | Acute Ecotoxicity | Chronic Ecotoxicity | Source |
|---|---|---|---|
| Fish | Moderate | Moderate | herts.ac.uk |
| Daphnia | Moderate | Moderate | herts.ac.uk |
Non-Target Organism Exposure and Effects
Ecotoxicity to Terrestrial Organisms (e.g., Bees)
This compound is considered to have moderate acute oral ecotoxicity to bees. herts.ac.uk However, other sources classify it as relatively nontoxic to bees. pesticidestewardship.org The U.S. EPA has identified the need for further data on the chronic oral toxicity to adult honey bees, as well as acute and chronic toxicity to honey bee larvae. regulations.gov Field trial data on residues in pollen and nectar are also considered necessary for a complete risk assessment. regulations.gov
Assessment of Developmental Effects in Amphibian Species
The potential for this compound to cause developmental effects in amphibians is an area of ongoing assessment. As a light-dependent peroxidizing herbicide (LDPH), it may be more toxic to aquatic animals like amphibians when they are exposed to natural sunlight. regulations.gov The U.S. EPA has not yet conducted a complete endangered species risk assessment for this compound to determine its potential effects on listed species, including amphibians. regulations.gov
Studies on other pesticides have shown that they can have significant impacts on amphibians, including retarded growth and development, and immunosuppression. nih.govusda.gov The Larval Amphibian Growth and Development Assay (LAGDA), an OECD test guideline, is a comprehensive test that can be used to assess the effects of chemicals like this compound on amphibian development, from the embryonic stage through metamorphosis. oecd.org This assay evaluates mortality, growth, and specific endocrine-mediated processes. oecd.org
Environmental Risk Assessment Methodologies
High-Throughput Screening (HTS) for Environmental Impact Prediction
High-Throughput Screening (HTS) is a modern approach used to predict the environmental impact of a large number of chemicals efficiently. researchgate.netnih.gov The U.S. EPA's ToxCast™ program utilizes HTS assays to evaluate the effects of chemicals on various biological targets. researchgate.netnih.govdphen1.com this compound was included in the ToxCast™ Phase I chemical library, which screened 309 chemicals across numerous in vitro assays. nih.govdphen1.com
These HTS methods can identify potential adverse effects, such as the disruption of vascular development, by measuring interactions with molecular targets and subsequent cellular responses. researchgate.netnih.gov For instance, ToxCast data can be used to rank chemicals based on a "vascular bioactivity score" and identify those that perturb pathways involved in inflammation and vascular endothelial growth factor signaling. researchgate.net This information, combined with in vivo data from databases like ToxRefDB, helps in building predictive models for developmental toxicity. researchgate.netnih.gov The use of small model organisms like zebrafish in HTS can also provide valuable data on developmental toxicity. dphen1.com
Application of Molecular Initiating Events (MIEs) in Aquatic Toxicity Classification
The classification of the aquatic toxicity of chemical compounds such as the herbicide this compound is increasingly informed by the concept of Molecular Initiating Events (MIEs). An MIE is defined as the initial interaction between a molecule and a biomolecule or biological system that can be causally linked to an adverse outcome through a series of intermediate steps. This approach is a cornerstone of the Adverse Outcome Pathway (AOP) framework, which provides a structured way to link the molecular-level interaction to adverse effects at the individual or population level, thereby supporting risk assessment. researchgate.netregulations.gov
For this compound, the identified MIE is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govherts.ac.ukherts.ac.uk PPO is a critical enzyme in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in animals. nih.govnih.gov By inhibiting this enzyme, this compound triggers a cascade of downstream events that ultimately lead to cellular damage and toxicity.
The Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
The mode of action for this compound and other PPO-inhibiting herbicides begins with the blockage of the PPO enzyme. awsjournal.org This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX. nih.govbioone.org This accumulated protoporphyrinogen IX leaks from its normal location within the chloroplasts or mitochondria into the cytoplasm, where it is oxidized to protoporphyrin IX. nih.govbioone.org
Protoporphyrin IX is a photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which cause lipid peroxidation and the rapid destruction of cell membranes, leading to cell leakage and death. awsjournal.orgbioone.org This sequence of events, from the MIE to the final adverse outcome, forms the basis of the AOP for PPO inhibitors.
Framework for Aquatic Toxicity Classification
The AOP framework allows for a mechanistic understanding of toxicity, which can be used to classify the aquatic toxicity of substances like this compound. Regulatory frameworks are increasingly incorporating such mechanistic data to move beyond traditional, whole-organism toxicity testing. researchgate.netecetoc.orgeuropa.eu
The classification process using the MIE for PPO inhibitors like this compound would conceptually involve the following steps:
Identification of the MIE: The inhibition of the PPO enzyme is the well-established MIE. nih.govherts.ac.uk
Linking MIE to Key Events: The subsequent key events are the accumulation of protoporphyrinogen IX, its conversion to protoporphyrin IX, and the light-induced generation of ROS. awsjournal.orgbioone.org
Association with Adverse Outcome: The adverse outcome in aquatic organisms, particularly algae and aquatic plants, is cellular damage, growth inhibition, and mortality due to oxidative stress. researchgate.net
Quantitative AOPs (qAOPs): The development of quantitative AOPs (qAOPs) aims to establish a mathematical relationship between the degree of MIE (e.g., the concentration of this compound required to inhibit PPO by a certain percentage) and the magnitude of the adverse outcome. nih.govnih.gov This allows for predictive modeling of toxicity. While the conceptual AOP for PPO inhibitors is understood, specific qAOPs for this compound in various aquatic species are a subject of ongoing research.
Research Findings and Data
Research has focused on the effects of PPO inhibitors on aquatic organisms, particularly primary producers like algae, which are highly susceptible due to their reliance on chlorophyll. A study on the toxicity of 36 herbicides with different modes of action on green algae found that PPO inhibitors were among the herbicides exhibiting high toxicity. researchgate.net
| Species | Test Type | Endpoint | Value (µg/L) | Source |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | >1,000 | U.S. EPA |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | >1,000 | U.S. EPA |
| Daphnia magna | 48-hour Acute | EC50 | >1,000 | U.S. EPA |
| Green Algae (Selenastrum capricornutum) | 72-hour Growth Inhibition | EC50 | 1.4 | U.S. EPA |
The high toxicity of this compound to green algae is consistent with its MIE of PPO inhibition, which directly impacts photosynthesis. The lower acute toxicity to fish and invertebrates suggests that this MIE is more critical for photosynthetic organisms.
The table below includes other PPO-inhibiting herbicides, which share the same MIE as this compound. Data from these related compounds can be used in a "read-across" approach within a regulatory framework to fill data gaps and classify the toxicity of a less-studied chemical based on the known toxicity of structurally and mechanistically similar compounds. researchgate.net
| Compound | Organism | Endpoint | Toxicity Value (µg/L) |
|---|---|---|---|
| Carfentrazone-ethyl | Algae | EC50 | 12 |
| Sulfentrazone | Algae | EC50 | 33 |
| Flumioxazin | Algae | EC50 | 23 |
| Oxyfluorfen (B1678082) | Algae | EC50 | 100 |
The application of MIEs in aquatic toxicity classification represents a shift towards a more predictive and mechanistically informed approach to risk assessment. For this compound, the inhibition of PPO is a well-defined MIE that provides a strong foundation for understanding its ecotoxicological profile, particularly its high toxicity to aquatic plants and algae. researchgate.net Further research to develop quantitative relationships within the AOP framework will enhance the precision of aquatic toxicity classifications for this and other PPO-inhibiting herbicides.
Herbicide Resistance Evolution and Management Strategies
Mechanisms of Evolved Resistance to PPO-Inhibiting Herbicides
Resistance to PPO inhibitors has evolved relatively slowly compared to other herbicide classes like ALS inhibitors or glyphosate (B1671968). cambridge.orgoup.com The first documented case of resistance to this herbicide class was in Amaranthus tuberculatus (common waterhemp) in 2001. cambridge.orgcambridge.org Since then, resistance has been confirmed in several other weed species. cambridge.org Understanding the underlying biochemical and genetic mechanisms is crucial for developing sustainable weed control strategies.
Target-site resistance (TSR) is a common mechanism that involves modifications to the herbicide's target enzyme, protoporphyronogen oxidase (PPO), which reduces the herbicide's ability to bind and inhibit it. nih.govnih.gov In plants, PPO is encoded by two nuclear genes, PPX1 (encoding the plastid-localized isoform) and PPX2 (encoding the mitochondrial-localized isoform). nih.govnih.gov Notably, most documented resistance-conferring mutations have been identified in the PPX2 gene. cambridge.orgnih.gov This may be because the PPO2 enzyme can be targeted to both mitochondria and plastids in some species, allowing a single gene mutation to confer resistance at both sites of herbicide action. pnas.orgpnas.org
Several specific point mutations in the PPX2 gene have been identified that confer resistance to PPO-inhibiting herbicides. These single nucleotide polymorphisms (SNPs) result in amino acid substitutions in the PPO enzyme, altering its structure and affinity for the herbicide. nih.gov For instance, substitutions at the arginine (R) residue at position 128 are common. cambridge.orgmdpi.com
| Mutation | Weed Species | Description |
| R128G | Amaranthus tuberculatus, Amaranthus palmeri | Substitution of Arginine with Glycine (B1666218) at position 128. cambridge.orgnih.gov |
| R128M | Amaranthus palmeri | Substitution of Arginine with Methionine at position 128. cambridge.orgnih.gov |
| R128I | Amaranthus tuberculatus | Substitution of Arginine with Isoleucine at position 128. cambridge.org |
| R128L | Ambrosia artemisiifolia | Substitution of Arginine with Leucine at position 128. nih.gov |
| G399A | Amaranthus palmeri | Substitution of Glycine with Alanine at position 399. cambridge.orgnih.gov |
| V361A | Amaranthus palmeri | Substitution of Valine with Alanine at position 361. cambridge.orgnih.gov |
A unique and significant TSR mechanism found in Amaranthus species is the deletion of a three-nucleotide sequence in the PPX2 gene. nih.govnih.gov This results in the loss of a glycine amino acid at position 210 (ΔG210) of the PPO enzyme. nih.govcambridge.org The ΔG210 deletion is thought to alter the three-dimensional structure of the enzyme's active site, thereby hindering the binding of PPO-inhibiting herbicides. nih.gov This single codon deletion can confer broad, albeit variable, cross-resistance to multiple chemical families of PPO inhibitors. nih.govnih.gov Initially discovered in Amaranthus tuberculatus, this deletion has also been identified in resistant Amaranthus palmeri populations. cambridge.org
| Deletion | Weed Species | Effect on Enzyme |
| ΔG210 | Amaranthus tuberculatus, Amaranthus palmeri | Deletion of the glycine codon at position 210, which alters the active site and reduces herbicide binding affinity. nih.govcambridge.org |
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govresearchgate.net These mechanisms are often more complex than TSR and can confer resistance to herbicides with different modes of action. nih.govnih.gov
Reduced absorption of the herbicide through the leaf cuticle or altered translocation (movement) of the herbicide within the plant can contribute to resistance. nih.govresearchgate.net While these mechanisms have been reported for other herbicide classes, they are not considered common NTSR mechanisms for PPO inhibitors. nih.gov PPO-inhibiting herbicides are generally contact-type herbicides with limited movement within the plant, primarily through the xylem. pioneer.com
A more prevalent NTSR mechanism against PPO inhibitors is enhanced metabolic degradation, where the herbicide is broken down into non-toxic metabolites before it can reach the PPO enzyme. nih.govpioneer.com This detoxification is often carried out by large families of enzymes that metabolize foreign compounds (xenobiotics). nih.gov
Cytochromes P450 (P450s): These enzymes are a large and versatile family of monooxygenases that play a key role in Phase I of herbicide metabolism. nih.govmdpi.com They can detoxify herbicides through reactions like hydroxylation, making the herbicide molecule more water-soluble and susceptible to further degradation. mdpi.com Studies have shown that P450-mediated metabolism confers resistance to PPO inhibitors in weed species like Amaranthus palmeri. For example, pretreating resistant plants with a P450 inhibitor, such as malathion, can restore their sensitivity to the herbicide. nih.govnih.gov
Glutathione (B108866) S-transferases (GSTs): GSTs are crucial enzymes in Phase II of detoxification. nih.gov They catalyze the conjugation of the herbicide molecule (or its P450-derived metabolite) with glutathione, a cellular antioxidant. pioneer.comresearchgate.net This process typically renders the herbicide inactive and facilitates its sequestration into vacuoles or the cell wall. researchgate.net Increased GST activity has been linked to NTSR in various weed species. nih.gov
Non-Target-Site Resistance (NTSR)
Increased Sequestration
One of the non-target-site resistance (NTSR) mechanisms that weeds can evolve is increased sequestration. This process involves the compartmentalization of the herbicide away from its target site, effectively reducing its concentration and preventing it from exerting its phytotoxic effect nih.gov. Plants may sequester herbicides in various ways, such as moving them into the vacuole or binding them to cell wall components where they are metabolically inactive nih.gov.
While specific research directly documenting increased sequestration as a primary mechanism of resistance to Flufenpyr-ethyl is limited, it is a recognized mechanism for other herbicide classes. For example, vacuolar sequestration has been identified as a key resistance mechanism in Lolium perenne L. ssp. multiflorum (Italian ryegrass) resistant to paraquat (B189505) frontiersin.org. In glyphosate-resistant weeds, sequestration in the vacuole is also a known route to resistance nih.gov. This physiological adaptation prevents the herbicide from reaching its target enzyme in the chloroplasts or other metabolically active parts of the cell. Given that NTSR can confer broad and unpredictable cross-resistance, it is plausible that sequestration could contribute to reduced sensitivity to PPO inhibitors like this compound in certain weed biotypes ucdavis.edu.
Table 1: Mechanisms of Non-Target-Site Herbicide Resistance
| Resistance Mechanism | Description | Examples of Herbicides Affected |
|---|---|---|
| Increased Sequestration | Compartmentalization of the herbicide into cellular components like the vacuole or cell wall, away from the target site. | Paraquat, Glyphosate |
| Enhanced Metabolism | Rapid detoxification of the herbicide into non-toxic forms by enzymes such as Cytochrome P450s, GSTs, or Glycosyltransferases. | Multiple herbicide classes |
| Reduced Absorption/Translocation | Alterations in the plant's cuticle or transport systems that limit the uptake and movement of the herbicide to the target site. | Glyphosate, Paraquat |
Biochemical and Genetic Basis of Resistance
The biochemical and genetic foundations of herbicide resistance are complex, involving changes that can either alter the herbicide's target site or prevent the herbicide from reaching its target in a sufficient concentration.
The mode of action of this compound as a PPO inhibitor is intrinsically linked to the generation of oxidative stress cambridge.org. The accumulation of protoporphyrin IX leads to a massive production of ROS, which overwhelms the plant's natural defense systems rosj.orgnih.gov. Consequently, a plant's inherent or enhanced antioxidant capacity plays a critical role in its tolerance or resistance to this class of herbicides researchgate.net.
Plant antioxidant defense systems are composed of both enzymatic and non-enzymatic components.
Enzymatic Antioxidants: These include superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione reductase (GR). These enzymes work in concert to detoxify different types of ROS. For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and APX frontiersin.orgnih.gov.
Non-Enzymatic Antioxidants: These are molecules like ascorbic acid (vitamin C) and glutathione, which can directly quench ROS rosj.orgresearchgate.net.
Research has shown that hydrophilic antioxidants, specifically ascorbic acid and reduced glutathione, are particularly effective at protecting plants against the damaging effects of PPO inhibitors rosj.orgresearchgate.netresearchgate.net. They not only scavenge ROS but may also enhance the degradation of the photodynamic protoporphyrin IX, further reducing cellular damage rosj.org. Conversely, depletion of these antioxidants renders plants more susceptible to PPO-inhibiting herbicides rosj.org. Therefore, an enhanced antioxidant system can be a significant factor in a weed's ability to survive treatment with this compound.
The genetic basis for herbicide resistance often involves changes in the expression of specific genes. These changes can lead to either target-site resistance (TSR) or non-target-site resistance (NTSR).
Differential expression of genes associated with NTSR is also a common basis for resistance. Transcriptomic studies comparing resistant and susceptible weed biotypes have identified the upregulation of several gene families involved in herbicide detoxification and transport frontiersin.orgmdpi.com:
Cytochrome P450 monooxygenases (P450s): A large family of enzymes that can metabolize a wide range of herbicides frontiersin.org.
Glutathione S-transferases (GSTs): Enzymes that detoxify herbicides by conjugating them with glutathione mdpi.com.
ATP-binding cassette (ABC) transporters: Membrane proteins that can actively transport herbicides out of the cell or into compartments like the vacuole, contributing to sequestration nih.govresearchgate.net.
The overexpression of these detoxification and transport genes can prevent this compound from reaching its PPO target, conferring resistance frontiersin.orgnih.gov.
Table 2: Gene Families Associated with Herbicide Resistance via Differential Expression
| Gene Family | Function in Resistance | Type of Resistance |
|---|---|---|
| Protoporphyrinogen (B1215707) Oxidase (PPO) | Increased production of the target enzyme, overwhelming the herbicide. | Target-Site Resistance (TSR) |
| Cytochrome P450s (CYPs) | Enhanced metabolic detoxification of the herbicide. | Non-Target-Site Resistance (NTSR) |
| Glutathione S-transferases (GSTs) | Enhanced metabolic detoxification of the herbicide via conjugation. | Non-Target-Site Resistance (NTSR) |
| ABC Transporters | Active transport of the herbicide away from the target site (sequestration). | Non-Target-Site Resistance (NTSR) |
Resistance Management Principles
The slow evolution of resistance to PPO inhibitors compared to herbicides with other modes of action, such as ALS inhibitors or glyphosate, makes their preservation through proactive management critically important oup.comresearchgate.net.
Effective management to delay the evolution of resistance to this compound relies on reducing the selection pressure on weed populations. This is best achieved through an Integrated Weed Management (IWM) approach that combines multiple tactics epa.govucanr.edu.
Key strategies include:
Herbicide Rotation and Mixtures: The most fundamental strategy is to avoid the repeated use of herbicides with the same mode of action. Rotating between different herbicide groups or, more effectively, using tank-mixes of herbicides with different modes of action that are both effective against the target weed, significantly reduces the probability of selecting for resistant individuals epa.govpesticidestewardship.org.
Use of Labeled Rates: Applying herbicides at the full recommended label rate is crucial. Using lower rates can allow marginally resistant individuals to survive and reproduce, accelerating the selection for resistance pesticidestewardship.org.
Cultural Practices: Implementing diverse cultural practices can reduce reliance on herbicides. These include crop rotation, which disrupts weed life cycles and allows for the use of different herbicide options, and mechanical weed control like tillage where appropriate pesticidestewardship.orgpesticidestewardship.org.
Preventing Seed Set: It is vital to control any weeds that survive a herbicide application to prevent them from producing seed and propagating resistant genes throughout the field and beyond croplife.org.au.
Mathematical and computational models are valuable tools for understanding the dynamics of herbicide resistance and for designing sustainable management strategies unl.edu. These models can simulate the evolution of resistance over time under different scenarios, helping to predict the long-term outcomes of various management practices.
Models for herbicide resistance typically incorporate a range of factors:
Weed Biology and Ecology: Parameters such as seed bank longevity, germination rates, and gene flow through pollen and seed dispersal.
Genetics of Resistance: The initial frequency of resistance alleles, the mode of inheritance (e.g., dominant or recessive), and the fitness cost, if any, associated with the resistance trait.
Management Practices: The type of herbicides used, application rates and timing, crop rotation, and tillage systems unl.edu.
By simulating these complex interactions, models can help compare the effectiveness of different strategies, such as herbicide rotation versus mixtures, in delaying resistance. For PPO inhibitors like this compound, modeling can help devise long-term programs that preserve their efficacy, which is especially important given the increasing prevalence of resistance to other major herbicide classes oup.com.
Long-Term Field Trials for Evaluating Management Practices
While extensive, multi-year field trials focusing specifically on the evolution and management of this compound resistance are not widely documented in peer-reviewed literature, long-term studies on other herbicides within the same mode of action class—protoporphyrinogen oxidase (PPO) inhibitors—offer crucial insights. These trials are fundamental for understanding the long-term consequences of different weed management strategies and for developing sustainable practices to preserve the efficacy of herbicides like this compound. The principles derived from these studies are directly applicable to managing the risk of resistance to this compound.
Resistance to PPO-inhibiting herbicides has been generally slow to evolve compared to other herbicide classes. oup.comnih.gov However, increased reliance on PPO inhibitors to control weeds resistant to other modes of action, such as glyphosate and ALS inhibitors, has accelerated the selection pressure for PPO-resistant biotypes. cambridge.orgresearchgate.net Long-term field evaluations typically focus on the effects of crop rotation, herbicide rotation, use of multiple herbicide sites of action, and cultural practices on the evolution of resistance.
Detailed Research Findings
A key example of research that informs long-term management is the study of a Palmer amaranth (B1665344) (Amaranthus palmeri) population from Arkansas that developed resistance to the PPO-inhibiting herbicide fomesafen (B1673529). nih.gov While not a pre-planned long-term trial, the study documented the evolution of resistance under selection pressure. Researchers collected an initial population in 2011 (AR11-LAW B) and subjected its progeny to two subsequent cycles of selection with fomesafen (creating populations C1 and C2) to simulate continuous herbicide pressure.
This type of selection study effectively models what occurs in a field setting over several years of repeated use of the same herbicide mode of action without mitigation strategies. The data underscores the risk of relying on a single effective herbicide and highlights the importance of proactive management.
Long-term management strategies for PPO inhibitors often involve the integration of multiple tactics. Best management practices include the use of overlapping residual herbicides, which involves applying a pre-emergence herbicide followed by another residual herbicide application early in the growing season to maintain control of later-emerging weeds. bayer.us Field studies have also evaluated the efficacy of tank-mixing PPO inhibitors with other herbicides, such as glyphosate, to provide multiple effective modes of action in a single application, thereby reducing the selection pressure for resistance to any one herbicide. unl.edu
Another multi-year field study, conducted over a three-year period in California orchards, evaluated the crop safety and efficacy of the PPO-inhibiting herbicide tiafenacil. cambridge.orgescholarship.org In these trials, plots were treated seven times over three years with rates up to 2- to 3-fold the expected use rate. While the primary goal was to assess crop safety, the repeated applications without observed crop injury demonstrate the potential for its consistent use in a long-term program. cambridge.orgescholarship.org The study also confirmed its efficacy against key weeds, including glyphosate-resistant hairy fleabane, reinforcing the role of PPO inhibitors in managing existing resistance issues. cambridge.org
The collective findings from such field trials consistently point to the necessity of diversified and integrated weed management programs to ensure the long-term viability of PPO inhibitors like this compound.
Data from a PPO-Inhibitor Selection Study
The following table summarizes the findings from the study on the fomesafen-resistant Palmer amaranth population, illustrating the evolution of resistance over successive selection cycles.
| Population | Description | Frequency of Resistant Plants (%) | Growth Reduction (GR₅₀) Value (g ha⁻¹) | Resistance Level (R/S Ratio) |
|---|---|---|---|---|
| SS | Susceptible Standard | 0 | 12.9 | 1 |
| AR11-LAW-B | Original Field Population (2011) | 5 | 81.8 | 6 |
| C1 | First Cycle of Fomesafen Selection | - | 167.8 | 13 |
| C2 | Second Cycle of Fomesafen Selection | 17 | 265.0 | 21 |
Data adapted from Salas et al., 2016. The Resistance Level (R/S Ratio) is calculated by dividing the GR₅₀ of the resistant population by that of the susceptible standard. nih.gov
Toxicological Mechanisms and Advanced Assessment
Systemic Toxicological Endpoints
The liver has been identified as a primary target organ for Flufenpyr-ethyl toxicity, particularly in mouse models. epa.govgovinfo.gov Sub-chronic and carcinogenicity studies in mice revealed clear signs of liver toxicity. epa.gov Observations in these studies included hepatocyte vacuolation and liver cell necrosis. epa.govfederalregister.gov In a 13-week study in rats, diffusely distributed hepatic vacuolation was noted in high-dose males. govinfo.gov Despite these findings, the liver effects did not appear to progress with the duration of exposure in sub-chronic and chronic toxicity studies. epa.gov
Metabolic studies in rats and mice provide insight into the molecular pathways involved. This compound is rapidly metabolized, primarily through the cleavage of its ester linkage to form its major metabolite, S-3153 acid. epa.govnih.gov This metabolic process occurs in the intestinal contents, blood, and liver S9 fractions. nih.gov Seven days after administration of a radiolabelled dose, relatively high concentrations of residues were found in the liver, indicating its role in processing the compound. nih.gov
| Study Type | Species | Observed Hepatic Effects | Reference |
|---|---|---|---|
| Sub-chronic & Carcinogenicity | Mouse | Hepatocyte vacuolation, Liver cell necrosis | epa.govfederalregister.gov |
| 13-Week Oral Study | Rat | Diffusely distributed hepatic vacuolation (high-dose males) | govinfo.gov |
| Metabolism Study | Rat & Mouse | Rapid metabolism via ester cleavage; High residue concentration | nih.gov |
The kidney has also been identified as a potential target organ of this compound, although the findings are considered equivocal. epa.gov While kidney lesions were noted in some studies, they did not demonstrate a clear dose-response relationship, did not increase in severity with higher doses, and were not statistically significant when compared to control groups. epa.gov
Furthermore, efforts to replicate these renal effects have been unsuccessful. govinfo.gov Histological changes observed in the kidneys in an initial rat reproduction study were not reproducible in a subsequent mechanistic study. govinfo.gov The kidney lesions were also not observed in two separate one-generation studies. epa.gov However, metabolic studies have shown that radiolabelled residues of this compound were relatively high in the kidney seven days after administration, suggesting the organ is involved in the excretion of the compound or its metabolites. nih.gov
| Finding | Details | Reference |
|---|---|---|
| Initial Identification | Kidney identified as a potential target organ in mice and rats. | epa.govgovinfo.gov |
| Equivocal Nature of Lesions | Lacked dose-response, did not increase in severity, not statistically significant. | epa.gov |
| Reproducibility | Kidney lesions were not repeatable in subsequent mechanistic and one-generation studies. | epa.govgovinfo.gov |
| Metabolic Fate | Relatively high concentration of residues found in the kidney 7 days post-administration. | nih.gov |
Reproductive and Developmental Toxicology
Based on guideline developmental toxicity studies, this compound is not classified as a developmental toxicant in either rats or rabbits up to the highest dose tested (1,000 mg/kg/day). govinfo.gov In these studies, there was no evidence of increased susceptibility of fetuses to in-utero exposure. federalregister.gov
Two developmental toxicity studies were conducted in rabbits due to instances of maternal mortality in initial testing. govinfo.gov In the first study, mortality occurred at the two highest doses. In the second, while maternal mortality was observed at all dose levels, detailed examinations concluded that the cause was aspiration of the test material into the lungs during administration, not systemic toxicity. govinfo.gov In surviving female animals and their fetuses from both studies, no adverse developmental effects were observed. govinfo.gov
In contrast, an analysis of data from the U.S. EPA's Toxicity Reference Database (ToxRefDB), which utilizes high-throughput screening data, listed "maternal pregnancy loss" as a potential developmental effect associated with this compound. researchgate.net This finding highlights a difference between results from predictive models and traditional guideline animal studies.
| Study Type | Species | Key Findings | Reference |
|---|---|---|---|
| Guideline Developmental Toxicity | Rat | No developmental toxicity observed up to 1,000 mg/kg/day. | govinfo.gov |
| Guideline Developmental Toxicity | Rabbit | No developmental toxicity in surviving dams/fetuses; maternal mortality attributed to test material aspiration. | govinfo.gov |
| High-Throughput Screening Data Analysis (ToxRefDB) | N/A (In vitro/In silico) | Associated with "Maternal pregnancy loss". | researchgate.net |
This compound was subject to review under the U.S. EPA's Endocrine Disruptor Screening Program (EDSP). regulations.gov This program assesses a chemical's potential to interact with the endocrine system by reviewing a wide range of toxicological studies for relevant endpoints. regulations.gov These endpoints include effects on endocrine target organ histopathology, organ weights, estrus cyclicity, sexual maturation, fertility, and reproductive loss. regulations.gov
However, predictive models based on high-throughput screening assays have suggested potential mechanisms by which this compound could impact development. researchgate.net Analysis of ToxCast data has shown correlations between chemicals that cause developmental effects and the perturbation of specific biological pathways. researchgate.net For chemicals associated with developmental toxicity, including maternal pregnancy loss, research has pointed to the disruption of pathways critical to angiogenesis (blood vessel formation), such as the vascular endothelial growth factor (VEGF) pathway and the plasminogen-activating system. researchgate.net While not a direct confirmation of mechanism for this compound, these models provide a hypothesis for the "maternal pregnancy loss" effect noted in the ToxRefDB database. researchgate.net Additionally, the observation of reproductive effects in multigeneration studies in the absence of broader systemic toxicity points towards a potentially targeted, though not fully elucidated, mechanism of action on the reproductive system. oup.com
In Vitro and In Silico Toxicology Paradigms
Modern toxicological assessment has increasingly incorporated advanced in vitro and in silico methodologies to provide mechanistic insights and predict potential hazards of chemical compounds more efficiently than traditional animal testing. These approaches are central to understanding the toxicological profile of substances like the herbicide this compound.
High-Throughput In Vitro Assays for Chemical-Biological Interactions
High-throughput screening (HTS) platforms are instrumental in rapidly assessing the interaction of thousands of chemicals with a wide array of biological targets. nih.govnih.gov These technologies utilize automated, miniaturized assays to generate extensive data on chemical-biological activities, which can help identify potential molecular initiating events of toxicity. acs.orgacs.org
This compound was included in Phase I and II of the U.S. Environmental Protection Agency's (EPA) ToxCast program, a large-scale HTS initiative. acs.orgoup.comnih.gov This program screened a library of over 1,000 chemicals, including many pesticides, across hundreds of in vitro assays to predict potential toxicity. nih.govresearchgate.net The assays in the ToxCast program are designed to probe various biological processes, including interactions with enzymes and receptors, and to monitor cellular responses. researchgate.netnih.gov
Within the ToxCast HTS assays, which include cell-free enzymatic and ligand-binding assays, this compound was screened against 331 targets. acs.org The results identified a specific interaction, showing this compound as an activator of the human Cytochrome P450 enzyme, CYP4F12. acs.orgacs.org Cytochrome P450 enzymes are a critical family of proteins involved in the metabolism of a wide range of substances.
The table below summarizes the findings for this compound in the mentioned high-throughput screening program.
| Chemical Name | Number of Assays Tested | Active Hits | Specific Target Interaction |
| This compound | 331 | 1 | ADME_hCYP4F12_Activator |
Data sourced from a study profiling 976 ToxCast chemicals. acs.org
Profiling of Molecular and Cellular Pathways of Chemical Disruption
Understanding the molecular and cellular pathways disrupted by a chemical is key to characterizing its toxic potential. For this compound, its primary mode of action as a herbicide is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). epa.govnih.gov This inhibition leads to an accumulation of protoporphyrins, which causes damage to cell membranes and disrupts cellular function. nih.gov
Beyond its intended herbicidal action, toxicological screening programs aim to identify other potential pathways of disruption. The ToxCast program, for instance, is designed to identify chemical interference with fundamental biological pathways. acs.orgacs.org Data from these programs can be used to build predictive models for various toxicity endpoints, including developmental toxicity. researchgate.net
Research using the ToxCast data has identified this compound as a potential vascular disruptor compound (pVDC). nih.gov This research mined the HTS data to find signatures for chemical disruption of blood vessel formation. Targets in pathways such as inflammatory chemokine signaling, the vascular endothelial growth factor (VEGF) pathway, and the plasminogen-activating system were found to be perturbed by certain chemicals. researchgate.netnih.gov Additionally, in a multigeneration study, this compound was noted to cause parental or reproductive effects in the absence of systemic toxicity observed in chronic or subchronic studies. oup.com In vitro metabolism studies using rat liver S9 fractions have shown that this compound is rapidly metabolized via ester cleavage to its major metabolite, S-3153 acid. researchgate.net
Computational Prediction of Toxicological Outcomes
Computational toxicology, or in silico modeling, uses computer-based models to predict the toxic effects of chemicals. rsc.org These methods, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable for prioritizing chemicals for further testing and for risk assessment, especially when experimental data is limited. nih.gov
This compound has been assessed using such combined in vivo, in vitro, and in silico approaches. jst.go.jpresearchgate.net These integrated methods help to analyze species- and sex-related differences in metabolism and toxicity. jst.go.jp For instance, physiologically-based pharmacokinetic (PBPK) modeling, an in silico technique, has been used to predict the disposition and metabolic characteristics of this compound. jst.go.jpresearchgate.net
The compound was also included in an evaluation of the Collaborative Acute Toxicity Modeling Suite (CATMoS), a QSAR tool designed to predict acute oral toxicity. nih.gov Furthermore, this compound was evaluated using the devTOX quickPredict platform, an in vitro assay based on human pluripotent stem cells that provides an exposure-based prediction of potential developmental toxicity (pDT). epa.gov
Genotoxicity and Mutagenicity Studies
Genotoxicity refers to the ability of a chemical agent to damage genetic material (DNA and chromosomes). researchgate.net Assessing the genotoxic potential of a compound is a critical component of its toxicological evaluation. Standard testing batteries for genotoxicity often include an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vitro or in vivo chromosome aberration assay. labcorp.comnih.gov
This compound has undergone a battery of genotoxicity and mutagenicity studies. The results have consistently shown a lack of genotoxic potential.
Regulatory assessments by the U.S. EPA have concluded that this compound is negative in a series of in vitro genotoxicity assays. epa.govfederalregister.gov These include bacterial mutation assays using Salmonella typhimurium and E. coli, as well as a mouse lymphoma assay, with all tests showing no mutagenic activity either with or without metabolic activation (S9). epa.govfederalregister.gov
The table below summarizes the results of key genotoxicity studies conducted on this compound.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Gene Mutation | Salmonella typhimurium / E. coli | With and without S9 | Negative | epa.govfederalregister.gov |
| In Vitro Mammalian Cell Gene Mutation | Mouse L5178Y cells (TK locus) | With and without S9 | Negative | federalregister.gov |
| In Vitro Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | researchgate.net |
| Ames Test | Salmonella typhimurium | Not specified | Negative | researchgate.net |
| Unscheduled DNA Synthesis (UDS) | Rat hepatocyte system | Not specified | Negative | researchgate.net |
| In Vivo Micronucleus Test | Not specified | Not applicable | Negative | researchgate.net |
| In Vivo Unscheduled DNA Synthesis (UDS) | Not specified | Not applicable | Negative | researchgate.net |
These studies collectively indicate that this compound does not induce gene mutations or chromosomal damage under the tested conditions. epa.govfederalregister.govresearchgate.net
Synthetic Methodologies and Structure Activity Relationship Sar Studies
Established Synthesis Pathways of Flufenpyr-ethyl
The primary established synthesis of this compound involves the etherification of a key phenol (B47542) intermediate. This method is a targeted approach to couple the pyridazinone core with the phenoxyacetate (B1228835) side-chain, which is crucial for its herbicidal function.
Key Reaction Steps and Intermediate Compounds
The synthesis of this compound is achieved through the reaction of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone with ethyl bromoacetate. chemicalbook.com This process involves the formation of an ether linkage at the hydroxyl group of the phenyl ring.
The key intermediate in this synthesis is 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone . The reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated from the hydroxyl group of the intermediate, attacks the electrophilic carbon of ethyl bromoacetate. chemicalbook.com
Reaction Scheme: The reaction can be summarized as follows:
The phenolic hydroxyl group of the pyridazinone intermediate is deprotonated using a suitable base to form a more nucleophilic phenoxide ion.
The resulting phenoxide ion then reacts with ethyl bromoacetate, displacing the bromide ion to form the final product, this compound.
A common base used for this deprotonation is sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com
| Intermediate Compound | Reagent | Product |
| 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone | Ethyl bromoacetate, Sodium hydride | This compound |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are controlled include the choice of base, solvent, temperature, and reaction time.
In a documented synthesis, 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one is dissolved in N,N-dimethylformamide (DMF). chemicalbook.com Sodium hydride (as a 60% oil dispersion) is added at room temperature, and the mixture is allowed to react for 30 minutes to ensure complete formation of the phenoxide. The reaction is then cooled with ice before the addition of ethyl bromoacetate. chemicalbook.com The mixture is subsequently stirred at room temperature for approximately one hour. chemicalbook.com
Post-reaction workup is essential for isolating the pure product. This typically involves extraction with a solvent like diethyl ether, followed by washing the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. chemicalbook.com These washing steps remove unreacted base, salts, and other aqueous-soluble impurities. Final purification is achieved through silica (B1680970) gel column chromatography, which separates this compound from any remaining starting materials or by-products, yielding a white crystalline solid. chemicalbook.com
Novel Synthetic Approaches for Pyridazinone-Containing Derivatives
Research into pyridazinone-containing compounds is active, with various novel synthetic routes being developed to create diverse derivatives, driven by their wide range of biological activities. researchgate.netscholarsresearchlibrary.com While not all are direct pathways to this compound, they illustrate the chemical versatility of the pyridazinone core.
One approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate. nih.gov This reaction's outcome is influenced by the substituents on the arylazo moiety; electron-withdrawing groups favor the formation of nicotinates, whereas electron-donating groups lead to pyridazinones. nih.gov
Another strategy starts with β-aroylpropionic acids containing an indole (B1671886) moiety. nih.gov For example, 4-anthracen-9-yl-4-oxo-but-2-enoic acid reacts with indole, and the resulting adduct undergoes cyclocondensation with hydrazine (B178648) hydrate (B1144303) to yield pyridazinone derivatives. nih.gov These methods highlight the modular nature of pyridazinone synthesis, allowing for the introduction of various functional groups to explore their biological potential. researchgate.net
Structure-Activity Relationship (SAR) Investigations for PPO Inhibitory Activity
Modification of this compound Derivatives and Analogs
The chemical structure of this compound, ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy]acetate, consists of a central pyridazinone ring linked to a substituted phenoxyacetate moiety. nih.govontosight.ai Modifications to this scaffold are a key strategy in the search for new and improved herbicides. researchgate.net
Research has shown that altering various parts of the molecule can significantly impact herbicidal activity. For instance, a modified version of this compound has demonstrated high herbicidal activity against several weed species. researchgate.net SAR-based optimization often involves exploring different substituents on both the pyridazinone and the phenyl rings. The goal is to enhance PPO inhibition while maintaining or improving crop selectivity. researchgate.netgoogleapis.com
Correlation of Structural Features with Herbicidal Efficacy and PPO Inhibition
The herbicidal action of this compound is intrinsically linked to its ability to bind to and inhibit the PPO enzyme. nih.govebi.ac.uk This inhibition leads to the accumulation of protoporphyrinogen (B1215707) IX, which, upon oxidation, forms protoporphyrin IX. This molecule generates reactive oxygen species in the presence of light, causing rapid cell membrane disruption and plant death. uga.edu
The structural features of this compound are optimized for this interaction:
The Pyridazinone Ring System: This heterocyclic core is a common feature among many PPO-inhibiting herbicides and is essential for activity. embrapa.br
Substituted Phenyl Ring: The chlorine and fluorine atoms on the phenyl ring influence the electronic properties and binding affinity of the molecule to the PPO enzyme's active site.
Quantitative structure-activity relationship (QSAR) studies on related PPO-inhibiting diphenyl ether herbicides have shown that specific electronic and steric properties of the molecule are critical for potent inhibition. uga.edu The trifluoromethyl group on the pyridazinone ring of this compound is a strong electron-withdrawing group that significantly influences the molecule's electronic profile, which is often a key determinant for high herbicidal efficacy in this class of compounds.
Synergistic and Antagonistic Interactions in Herbicidal Formulations
Combinatorial Effects with Other Herbicides
The combination of flufenpyr-ethyl with other herbicidal active ingredients is a common practice aimed at broadening the weed control spectrum and enhancing efficacy. epo.orggoogle.com
Enhanced Weed Control Efficacy through Tank-Mixing
Tank-mixing this compound with other herbicides is a strategy to improve the control of a wider variety of undesirable vegetation. epo.orggoogle.com The components can be applied as a pre-mixed formulation or mixed by the user in the spray tank. epo.orggoogle.com This approach allows for the simultaneous application of multiple herbicidal modes of action, which can lead to improved and more broad-spectrum weed control. epo.org For instance, product labels for formulations containing this compound provide instructions for tank-mixing with a variety of other herbicides to enhance the control of specific weeds, such as velvetleaf in field corn. epa.gov The addition of appropriate adjuvants, such as crop oil concentrate or methylated seed oil, is often required to ensure the herbicidal activity of these mixtures. epa.gov
Formulations have been developed that include this compound as a component in mixtures with other active ingredients, such as atrazine, for use in crops like field corn and sugarcane. epa.gov The specific herbicides that can be combined with this compound are numerous and vary depending on the target weeds and crop. googleapis.comregulations.govgoogleapis.comgoogle.comgoogle.comgoogleapis.com
Observed Synergism with Glyphosate (B1671968) and Other Herbicides
Research and patent literature indicate that compositions containing this compound can be used in conjunction with glyphosate. epo.orggoogle.com This is particularly relevant for applications in glyphosate-tolerant crops, where the combination can provide a broader spectrum of weed control. epo.orggoogle.com The combination of different modes of action, such as the PPO inhibition of this compound and the EPSP synthase inhibition of glyphosate, is a key strategy in modern weed management.
Beyond glyphosate, this compound is listed as a potential mixing partner in synergistic compositions with a wide array of other herbicides, including those from different chemical classes and modes of action. epo.orgepo.orggoogleapis.com For example, a patent for a herbicidal composition containing flazasulfuron (B46402) lists this compound as a potential combination partner, with the goal of achieving a high herbicidal effect. epo.org These combinations are designed to leverage different modes of action to provide more robust weed control. epo.org
Quantitative Assessment of Interaction Effects
To scientifically validate whether a combination of herbicides is synergistic, additive, or antagonistic, specific mathematical models are employed.
Colby's Equation and Other Mathematical Models for Synergism/Antagonism Calculation
Colby's equation is a widely accepted method for determining the nature of the interaction between two or more herbicides in a mixture. google.comoapi.intregulations.gov The formula calculates the expected additive effect of the herbicides when applied together. oapi.int
The formula is as follows: Expected % Control (E) = A + B - (A * B / 100) Where:
A is the observed percent control from herbicide A applied alone at a specific rate. google.com
B is the observed percent control from herbicide B applied alone at a specific rate. google.com
If the actual observed control from the mixture is greater than the calculated expected value (E), the interaction is classified as synergistic. oapi.int If it is less, the interaction is antagonistic, and if it is equal, the effect is additive. This methodology is frequently cited in patent applications for synergistic herbicidal compositions that include this compound as a potential component. googleapis.comregulations.govgoogleapis.com
Dose-Response and Dose-Ratio Dependent Analyses of Mixtures
The nature and magnitude of the interaction between this compound and other herbicides can be dependent on the application rates and the ratio of the active ingredients in the mixture. google.comepo.org Studies on synergistic compositions often evaluate various dose rates to identify the optimal ratio for maximum efficacy.
For example, in a study of a composition containing flazasulfuron and this compound, specific dose ranges were identified as preferable for effective weed control. The dose for flazasulfuron was suggested to be between 10 to 100 g/ha, while the dose for this compound was suggested to be between 5 to 100 g/ha. epo.org More specifically, the preferred rates were cited as 25 to 50 g/ha for flazasulfuron and 5 to 50 g/ha for this compound. epo.org This demonstrates that the synergistic effect is analyzed across a range of application rates to determine the most effective combination. Similarly, patents for other synergistic mixtures containing this compound as a potential component often specify the weight ratios at which the synergistic effect is observed. google.com Dose-response experiments are a standard method for evaluating herbicide tolerance and efficacy. acs.org
Impact on Crop Selectivity and Tolerance in Combined Applications
Combining herbicides can affect not only weed control but also the safety of the mixture for the intended crop. An important aspect of developing herbicide mixtures is ensuring that the enhanced weed control does not come at the cost of increased crop injury.
The use of this compound in combination with other herbicides is often intended for crops that have tolerance to the partner herbicide, such as glyphosate-tolerant corn or soybeans. epo.orggoogle.com This genetic tolerance in the crop is a primary factor in the selectivity of the mixture.
Furthermore, to enhance crop safety and selectivity, herbicide formulations or tank mixes containing this compound can be used with herbicide safeners. epo.orggoogle.comgoogle.com Safeners are chemical agents that reduce the phytotoxic effects of a herbicide on the crop plant without compromising its efficacy on target weeds. google.com Numerous safeners have been identified as potential candidates for use with compositions containing this compound, including cloquintocet-mexyl, mefenpyr-diethyl, isoxadifen-ethyl, and fenchlorazole-ethyl. epo.orggoogle.comgoogle.comgoogle.com These safeners can be crucial for expanding the utility of certain herbicide combinations in sensitive crops like cereals, corn, and rice. google.comgoogle.com For instance, the U.S. Environmental Protection Agency has established tolerances for residues of this compound on crops such as field corn, soybeans, and sugarcane, which underpins its selective use in these agricultural systems. epa.gov
Q & A
Q. What are the key physicochemical properties and synthesis pathways of Flufenpyr-ethyl relevant to its herbicidal activity?
this compound (CAS 188489-07-8) is a fluorinated herbicide with the molecular formula C₁₆H₁₃ClF₄N₂O₄ and a molecular weight of 408.74 g/mol . Its synthesis involves multi-step reactions, including etherification, amination, nitro reduction, and α-chlorination. A critical step is the coupling of 2,4,5-trichloronitrobenzene with ethyl glycine hydrochloride and ethyl 4,4,4-trifluoroacetoacetate . Researchers should verify purity via HPLC and characterize intermediates using NMR and mass spectrometry.
Q. How can researchers accurately detect and quantify this compound in environmental matrices?
Supercritical fluid chromatography (SFC) coupled with GC/MS is recommended for high recovery rates (98.0%) and minimal matrix interference in agricultural samples . Key parameters include:
| Compound | Retention Time (min) | Recovery (%) |
|---|---|---|
| This compound | 1.8 | 98.0 |
Method validation should include spike-and-recovery experiments at multiple concentrations (e.g., 0.1–10 ppm) and cross-validation with LC-MS/MS .
Q. What are the primary metabolic pathways of this compound in plants and soil systems?
this compound undergoes hydrolysis to its acid form (CAS 188490-07-5) in soil, followed by microbial degradation. In plants, cytochrome P450-mediated oxidation produces hydroxylated metabolites . Researchers should use isotopically labeled compounds (e.g., ¹⁴C-tracers) to track degradation pathways and employ mass-balance studies to account for non-extractable residues .
Advanced Research Questions
Q. How should researchers design experiments to investigate the soil adsorption kinetics of this compound while controlling for variable soil pH levels?
Use batch equilibrium methods with soils of varying pH (4.0–8.0) and organic matter content (1–5%). Prepare soil slurries (1:10 w/v) spiked with this compound (10 mg/L) and quantify adsorption via Freundlich isotherms. Control for ionic strength using CaCl₂ (0.01 M) and validate results with triplicate trials . Advanced studies should incorporate X-ray diffraction to assess clay mineral interactions and kinetic modeling (e.g., pseudo-second-order) .
Q. What methodologies are effective in resolving contradictory data regarding this compound's phytotoxicity across different plant species?
Conflicting phytotoxicity results often arise from species-specific metabolic activation. To address this:
- Conduct standardized bioassays (e.g., OECD 208) with monocots (e.g., wheat) and dicots (e.g., soybean).
- Measure enzymatic activity (e.g., glutathione-S-transferase) to correlate detoxification rates with observed toxicity .
- Perform meta-analyses of existing data, applying statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify confounding variables like soil type or application timing .
Q. What advanced analytical techniques are recommended for studying the degradation products of this compound under varying environmental conditions?
High-resolution mass spectrometry (HRMS) coupled with Q-TOF or Orbitrap systems enables non-targeted screening of degradation products. For photolysis studies, simulate solar irradiation using xenon-arc lamps and monitor intermediates via time-resolved LC-HRMS . For hydrolytic degradation, employ pH-controlled reactors (pH 5–9) and quantify products using deuterated internal standards. Data should comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) and be deposited in repositories like Mendeley Data .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies, particularly when adapting existing protocols?
- Document all modifications to established methods (e.g., extraction solvent ratios, column temperatures).
- Include raw data (e.g., chromatograms, spectral peaks) as supplementary material.
- Use the STAR Methods framework to detail experimental workflows, including reagent lot numbers and instrument calibration logs .
Q. What strategies mitigate bias in ecotoxicological risk assessments of this compound?
- Blind data analysis: Separate personnel conducting experiments from those analyzing results.
- Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., atrazine) in bioassays .
- Apply probabilistic risk models (e.g., species sensitivity distributions) to account for interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
